molecular formula C6H2Br2S2 B1267057 3,4-Dibromothieno[2,3-b]thiophene CAS No. 53255-78-0

3,4-Dibromothieno[2,3-b]thiophene

Cat. No. B1267057
CAS RN: 53255-78-0
M. Wt: 298 g/mol
InChI Key: BUGQRBSPOFSLQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dibromothieno[2,3-b]thiophene and its derivatives involves multiple steps, including bromination, cross-coupling reactions, and electropolymerization. A notable synthesis approach involves the reaction of 3,4-dibromothiophene with phenylacetylene, leading to the formation of 2-phenylthieno[3,4-b]thiophene, which can be electropolymerized to produce low band gap polymers (Neef, Brotherston, & Ferraris, 1999). Another method involves starting from 2,3-dibromothiophene to improve the total yield through a more convenient synthesis process (Allared, Hellberg, & Remonen, 2002).

Molecular Structure Analysis

The molecular structure of 3,4-Dibromothieno[2,3-b]thiophene is characterized by its brominated thiophene rings, which are crucial for its chemical reactivity and electronic properties. The presence of bromine atoms allows for further functionalization through reactions such as Suzuki coupling, facilitating the synthesis of a wide range of derivatives with varied electronic properties (Hergué, Frère, & Roncali, 2011).

Chemical Reactions and Properties

3,4-Dibromothieno[2,3-b]thiophene undergoes various chemical reactions, including bromine-lithium exchange, electrophilic substitutions, and palladium-catalyzed cross-coupling, leading to the synthesis of diversified derivatives. These reactions are foundational for modifying the compound's electronic properties for specific applications, such as conductive polymers and organic electronics (Fuller, Iddon, & Smith, 1997).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

3,4-Dibromothieno[2,3-b]thiophene is known to cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling .

Future Directions

Thienothiophenes, including 3,4-Dibromothieno[2,3-b]thiophene, have attracted significant attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

properties

IUPAC Name

3,4-dibromothieno[2,3-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2S2/c7-3-1-9-6-5(3)4(8)2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGQRBSPOFSLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)SC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201371
Record name Thieno(2,3-b)thiophene, 3,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromothieno[2,3-b]thiophene

CAS RN

53255-78-0
Record name Thieno(2,3-b)thiophene, 3,4-dibromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene, 3,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromothieno[2,3-b]thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2,3,4,5-tetrabromothieno[2,3-b]thiophene (0.83 g, 1.8 mmol), zinc dust (0.29 g, 4.4 mmol), and acetic acid (30 ml) is refluxed for 2 h. The reaction mixture is poured into water, extracted with DCM, washed with aqueous saturated sodium carbonate solution, dried (Na2SO4), and concentrated under reduced pressure. The product is purified by recrystallisation from hot methanol to obtain white fibrous crystals (389 mg, 72%). M/Z (298, t, M+). Found C, 24.5; H, 0.8. Calc. for C6H2Br2S2C, 24.2; H, 0.7. 1H NMR (300 MHz, CDCl3) δ 7.32 (s, 2H). 13C NMR (300 MHz, CDCl3) δ 139.35, 137.42, 126.44, 102.96.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Otsubo, Y Kono, N Hozo, H Miyamoto… - Bulletin of the …, 1993 - journal.csj.jp
The title heteroarene (TBD) isoelectronic with perylene was synthesized by way of a dimerization of thieno[2,3-b]thiophene. In addition, 1,4,5,8-tetramethyl, tetraethyl, tetrakis (methylthio)…
Number of citations: 59 www.journal.csj.jp
PJ Skabara - 2009 - books.google.com
The role of thiophene-based derivatives as organic semiconductor materials cannot be overstated. Polythiophenes have been studied extensively since the key moment when the …
Number of citations: 20 books.google.com
JB Press, RK Russell - Progress in Heterocyclic Chemistry, 1990 - Elsevier
While no further discussion follows in this chapter, it should be noted that the unique coordination and stabilization properties of thiophene has made it essential as a non-transferable …
Number of citations: 10 www.sciencedirect.com
T Otsubo - Synlett, 1997 - thieme-connect.com
The preparation and properties of novel peri-condensed heteroarenes bearing a structural resemblance to pyrene or perylene are described. These compounds behave as a superior …
Number of citations: 11 www.thieme-connect.com
JA Schneider - 2016 - search.proquest.com
Incorporating heteroatoms is a powerful technique to tune the properties of organic semiconductors. Understanding the structure-property relationships associated with heteroatoms is …
Number of citations: 3 search.proquest.com
T TANAKA, M SAWADA - Bulletin of the Chemical …, 1993 - Chemical Society of Japan.
Number of citations: 0
S Hotta, K Waragai - The Physics and Chemistry of Organic …, 1990 - Springer-Verlag
Number of citations: 0

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